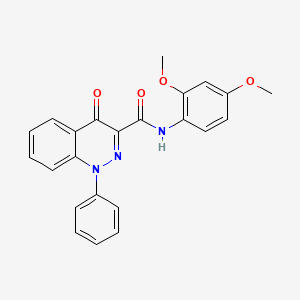

N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide

Description

N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a cinnoline core, a phenyl group, and a dimethoxyphenyl moiety.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-oxo-1-phenylcinnoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4/c1-29-16-12-13-18(20(14-16)30-2)24-23(28)21-22(27)17-10-6-7-11-19(17)26(25-21)15-8-4-3-5-9-15/h3-14H,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMZEPLHMZQKHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C3C2=O)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the cinnoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

Reduction: Reduction reactions can be performed to modify the oxidation state of the cinnoline core.

Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it inhibits bacterial RNA polymerase by binding to the enzyme’s switch region, thereby preventing the synthesis of RNA and ultimately leading to bacterial cell death . The compound’s anti-cancer properties may be attributed to its ability to interfere with cell signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds also exhibit antimicrobial activity by inhibiting bacterial RNA polymerase.

Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH: Used in peptide synthesis, this compound shares the dimethoxyphenyl moiety with N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide.

Uniqueness

N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide is unique due to its cinnoline core, which imparts specific electronic properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications .

Biological Activity

N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a dihydrocinnoline core, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 378.42 g/mol. Its structural components include:

- Dihydrocinnoline moiety : Contributes to the compound's biological reactivity.

- Dimethoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.

Anticancer Activity

Research has demonstrated that N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide exhibits notable anticancer properties. A study conducted on various cancer cell lines revealed that the compound induces apoptosis in cancer cells through the following mechanisms:

- Inhibition of Cell Proliferation : The compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Induction of Apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound, correlating with an increase in pro-apoptotic proteins (Bax) and a decrease in anti-apoptotic proteins (Bcl-2).

- Cell Cycle Arrest : The compound caused G0/G1 phase arrest in treated cells, suggesting a disruption in the cell cycle progression.

Antioxidant Activity

The antioxidant potential of the compound was assessed using DPPH radical scavenging assays. Results indicated that it possesses significant free radical scavenging ability, which may contribute to its protective effects against oxidative stress-related diseases.

The proposed mechanism of action for N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide includes:

- Inhibition of key signaling pathways : The compound may inhibit pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation.

- Modulation of gene expression : It affects the expression levels of various genes involved in apoptosis and cell cycle regulation.

Study 1: In Vivo Efficacy

In a recent study involving xenograft models of breast cancer, administration of N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide resulted in a significant reduction in tumor size compared to control groups. The study reported a tumor inhibition rate of approximately 60%.

| Treatment Group | Tumor Size (mm³) | Inhibition Rate (%) |

|---|---|---|

| Control | 1500 ± 200 | - |

| Compound | 600 ± 150 | 60 |

Study 2: Safety Profile

A safety assessment conducted on animal models showed no significant toxicity at therapeutic doses. Histopathological analysis revealed no adverse effects on major organs such as the liver and kidneys.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis of structurally analogous 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives typically involves multi-step protocols. Key steps include:

- Substitution reactions to introduce aryl/heteroaryl groups at the 1-position.

- Hydrolysis or condensation to form the carboxamide moiety at the 3-position .

- Optimization strategies include:

- Use of hydrogenation catalysts (e.g., Pd/C) for nitro-group reductions (achieving >95% yield) .

- Mild temperature control (20–50°C) to minimize side reactions .

Q. How can researchers validate the purity and stability of this compound under experimental storage conditions?

- Analytical Methods :

- HPLC with UV detection (λ = 254 nm) for purity assessment.

- Thermogravimetric analysis (TGA) to evaluate thermal stability .

- Storage Guidelines :

- Store in dry, inert environments (argon/vacuum-sealed containers) to prevent hydrolysis.

- Avoid prolonged exposure to light (use amber glassware) and temperatures >25°C .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- In vitro assays :

- Receptor binding studies (e.g., CB1/CB2 cannabinoid receptors) using radioligand displacement (e.g., [³H]CP-55,940) .

- Cell viability assays (MTT/XTT) in cancer cell lines to assess antiproliferative effects .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at the 1-phenyl or 2,4-dimethoxyphenyl groups) influence receptor selectivity and potency?

- Structure-Activity Relationship (SAR) Insights :

- 1-Phenyl group : Bulky substituents (e.g., tert-butyl) enhance metabolic stability but may reduce solubility. Substitutions like fluorine improve membrane permeability .

- 2,4-Dimethoxyphenyl group : Electron-donating groups (e.g., methoxy) increase affinity for cannabinoid receptors (CB2 selectivity observed in analogs with Ki < 100 nM) .

- Experimental Design :

- Synthesize analogs via parallel combinatorial chemistry and screen using high-throughput binding assays .

Q. What computational strategies can predict binding interactions between this compound and target proteins (e.g., kinases or GPCRs)?

- Molecular Modeling Approaches :

- Docking simulations (AutoDock Vina) to identify key residues (e.g., CB2 receptor’s Ser 285 for hydrogen bonding) .

- Molecular dynamics (MD) simulations (AMBER/CHARMM) to assess ligand-receptor stability over time .

Q. How can researchers resolve contradictions in bioactivity data across different experimental models (e.g., in vitro vs. in vivo efficacy)?

- Root Cause Analysis :

- Pharmacokinetic factors : Assess bioavailability via LC-MS/MS plasma profiling to detect metabolite interference .

- Model-specific variables : Compare cell line receptor expression levels (e.g., qPCR/Western blot) with in vivo tissue distribution .

- Mitigation Strategies :

- Use isotope-labeled analogs (e.g., ¹⁴C-labeled compound) for precise metabolite tracking .

Q. What are the optimal strategies for scaling up synthesis while maintaining reproducibility for preclinical studies?

- Process Chemistry Considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.